molecular formula C17H16N2O3 B6001808 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide

Cat. No.: B6001808
M. Wt: 296.32 g/mol
InChI Key: CXPJGEBHIDBUJY-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Additionally, this compound has shown promising results in various studies, making it a subject of interest for researchers in different fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide. One potential direction is the development of new drugs based on this compound for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different scientific fields. Finally, more research is needed to optimize the synthesis method of this compound to improve its solubility and other properties for use in lab experiments.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been described in several research papers. One of the most commonly used methods involves the reaction of 4-methoxybenzoic acid with 2-aminobenzamide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then cyclized using phosphorous oxychloride to obtain the final compound.

Scientific Research Applications

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. Additionally, this compound has been used as a lead compound for the development of new drugs.

Properties

IUPAC Name

4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-13-8-6-11(7-9-13)16(20)19-15-10-12-4-2-3-5-14(12)18-17(15)21/h2-9,15H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJGEBHIDBUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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